An In-depth Technical Guide to O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a unique chemical entity that combines the strained, reactive nature of a cyclopropane ring with the versatile functionality of a hydroxylamine group. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, potential applications in organic synthesis and drug discovery, and essential safety and handling protocols. By synthesizing data from analogous compounds and established chemical principles, this document serves as a foundational resource for researchers looking to explore the potential of this intriguing molecule.
Introduction: The Scientific Merit of the Cyclopropylethylamine Moiety
The incorporation of a cyclopropane ring into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2] The strained three-membered ring introduces a unique conformational rigidity and electronic character that can lead to favorable interactions with biological targets.[1][3] When coupled with the hydroxylamine functionality, a versatile precursor for a wide array of nitrogen- and oxygen-containing heterocycles, the resulting O-(2-Cyclopropylethyl)hydroxylamine hydrochloride emerges as a valuable building block for the synthesis of novel therapeutic agents and complex organic molecules.[4][5][6]
This guide aims to provide a detailed technical overview of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride, addressing its core chemical properties, a plausible synthetic route, its potential reactivity and applications, and necessary safety precautions.
Physicochemical Properties
While experimental data for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is not extensively available in public literature, we can infer its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C5H11NO · HCl | PubChem CID 19968674 (for free base) |
| Molecular Weight | 137.61 g/mol | Calculated from molecular formula |
| Appearance | Likely a white to off-white crystalline solid | Analogy with other hydroxylamine hydrochlorides[7] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form enhances polarity and aqueous solubility.[7] |
| Melting Point | Not determined. Likely to decompose upon heating. | Hydroxylamine hydrochloride decomposes around 150°C.[7] |
| Stability | The hydrochloride salt is expected to be more stable and less volatile than the free base. Should be stored in a cool, dry place away from incompatible materials. | General knowledge of amine salts. |
Proposed Synthesis of O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride
A scalable synthesis for O-cyclopropyl hydroxylamines has been reported, which can be adapted for the synthesis of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.[4][5] The proposed synthetic pathway involves a three-step process starting from 2-cyclopropylethanol.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Mesylation of 2-Cyclopropylethanol
-
To a stirred solution of 2-cyclopropylethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyclopropylethyl methanesulfonate.
Step 2: Alkylation of N-Hydroxyphthalimide
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To a solution of N-hydroxyphthalimide (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add the 2-cyclopropylethyl methanesulfonate (1.0 eq) from Step 1 to the mixture.
-
Heat the reaction to 60-70 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain O-(2-Cyclopropylethyl)-N-hydroxyphthalimide.
Step 3: Hydrazinolysis and Hydrochloride Salt Formation
-
Suspend the O-(2-Cyclopropylethyl)-N-hydroxyphthalimide (1.0 eq) from Step 2 in ethanol.
-
Add hydrazine monohydrate (1.5 eq) dropwise at room temperature.
-
Stir the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash with ethanol.
-
To the filtrate, add a solution of HCl in ethanol (prepared by bubbling HCl gas through cold ethanol or by careful addition of acetyl chloride to ethanol) until the solution is acidic.
-
Cool the solution to induce crystallization of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Reactivity and Synthetic Applications
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a versatile reagent in organic synthesis, primarily owing to the nucleophilic nature of the hydroxylamine moiety.
Formation of Oximes and Nitrones
The primary application of hydroxylamines is in the formation of oximes through reaction with aldehydes and ketones. This reaction is fundamental in organic synthesis for the protection of carbonyl groups, the synthesis of amides via the Beckmann rearrangement, and the preparation of various nitrogen-containing heterocycles.
Precursor to N-Heterocycles
O-alkyl hydroxylamines are valuable precursors for the synthesis of a variety of N-heterocycles. For instance, N-arylated O-cyclopropyl hydroxamates can undergo a[4][4]-sigmatropic rearrangement to furnish substituted tetrahydroquinolines.[4][6] The presence of the cyclopropylethyl group could introduce novel structural motifs in the resulting heterocyclic systems.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.
¹H NMR Spectroscopy
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Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.1-0.8 ppm).
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-CH₂-CH₂- protons: Two multiplets corresponding to the ethyl bridge protons (approx. 1.5-1.8 ppm and 3.8-4.2 ppm for the methylene group attached to the oxygen).
-
-ONH₃⁺ protons: A broad singlet in the downfield region, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Cyclopropyl carbons: Signals in the upfield region (approx. 5-15 ppm).
-
-CH₂-CH₂- carbons: Signals for the two methylene carbons of the ethyl bridge.
-
The carbon attached to the oxygen atom would be the most downfield among the aliphatic carbons.
Infrared (IR) Spectroscopy
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N-H stretching: Broad absorption band in the region of 2400-3200 cm⁻¹ characteristic of an amine salt.
-
C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and potentially a weaker absorption just above 3000 cm⁻¹ for the C-H bonds of the cyclopropane ring.
-
C-O stretching: An absorption in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
For the free base (O-(2-Cyclopropylethyl)hydroxylamine), the predicted monoisotopic mass is 101.08406 Da.[8] The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 101 and a protonated molecular ion peak [M+H]⁺ at m/z 102.[8] Common fragmentation patterns would involve cleavage of the N-O bond and fragmentation of the ethylcyclopropane side chain.
Safety and Handling
Given the lack of specific toxicological data for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride, it is prudent to handle this compound with the same precautions as for hydroxylamine hydrochloride. Hydroxylamine hydrochloride is known to be harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction.[1][9]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Keep containers tightly closed in a dry and cool place.
-
Store away from strong oxidizing agents and bases.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Conclusion
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. Its unique combination of a strained cyclopropane ring and a reactive hydroxylamine moiety offers exciting opportunities for the construction of novel molecular architectures. While further experimental validation of its properties and reactivity is required, this guide provides a solid foundation for researchers to begin exploring the potential of this versatile compound.
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